![molecular formula C15H11ClN2OS3 B2536584 2-((4-chlorophenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide CAS No. 895469-54-2](/img/structure/B2536584.png)
2-((4-chlorophenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide
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Description
2-((4-chlorophenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide, also known as CTAT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CTAT is a thiazole-based compound that has shown promising results in different studies related to its synthesis, mechanism of action, and biochemical and physiological effects. In
Scientific Research Applications
Antibacterial Agents
The compound’s potential as an antibacterial agent stems from its inhibition of type III secretion (T3S) in Gram-negative bacteria. T3S is a crucial protein export machinery used by pathogens like Yersinia spp., Shigella spp., Chlamydia spp., Salmonella spp., and Pseudomonas aeruginosa to evade the host immune system and establish disease. By blocking T3S, this compound disarms the pathogen, allowing the immune system to clear the infection. Importantly, it selectively targets pathogenic bacteria without affecting benign endogenous microflora .
Novel Drug Development
Salicylidene acylhydrazides, a class of compounds that includes our target molecule, have demonstrated activity against multiple bacterial species. In vivo studies have confirmed their efficacy, and quantitative structure-activity relationship models highlight specific structural features important for T3S inhibition. Researchers are exploring these compounds as potential candidates for novel antibacterial drugs .
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS3/c16-10-3-5-11(6-4-10)21-9-14(19)18-15-17-12(8-22-15)13-2-1-7-20-13/h1-8H,9H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZPKUHVCUVENC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-chlorophenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide |
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